molecular formula C8H16O2 B122182 (1R,2R)-1,2-Cyclohexanedimethanol CAS No. 65376-05-8

(1R,2R)-1,2-Cyclohexanedimethanol

Cat. No. B122182
CAS RN: 65376-05-8
M. Wt: 144.21 g/mol
InChI Key: XDODWINGEHBYRT-YUMQZZPRSA-N
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Description

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral compound that plays a significant role in the field of organic chemistry, particularly in the optical resolution of ketones and as a precursor for chiral fluorescent conversion reagents. The compound's stereochemistry is crucial for its effectiveness in these applications.

Synthesis Analysis

The synthesis of related chiral compounds has been demonstrated in the literature. For instance, a powerful agent for the optical resolution of ketones, (1R, 2R, 5R)-5-methyl-2-(1-mercapto-1-methylethyl)-cyclohexanol, was synthesized and used for the resolution of trans dimethyl cyclopentanone-3,4-dicarboxylate. This process involved the epimerization of the more soluble diastereomer, leading to an efficient second-order asymmetric transformation that yielded the (SS) enantiomer in 80% yield .

Molecular Structure Analysis

The molecular structure of (1R,2R)-1,2-Cyclohexanedimethanol and its derivatives is characterized by the presence of multiple chiral centers, which are responsible for the stereoselectivity observed in their chemical reactions. The precise arrangement of these chiral centers is essential for the compound's ability to induce chirality in other molecules during synthesis.

Chemical Reactions Analysis

Chiral compounds derived from (1R,2R)-1,2-Cyclohexanedimethanol are used in various chemical reactions. For example, (1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol, a derivative, was synthesized and used as a chiral fluorescent conversion reagent. This compound was able to separate diastereomeric derivatives of chiral branched fatty acids with high sensitivity, achieving separation into two peaks by reversed-phase HPLC and detection at the 10(-15) mole level by fluorometry .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of (1R,2R)-1,2-Cyclohexanedimethanol, the properties of its derivatives suggest that these compounds are likely to have high optical purity and the ability to participate in stereoselective reactions. The high sensitivity of the fluorescent conversion reagent indicates that the derivatives of (1R,2R)-1,2-Cyclohexanedimethanol have unique properties that enable their use in advanced analytical techniques such as HPLC and fluorometry .

Scientific Research Applications

Chemical Recycling of Poly(ethylene terephthalate)

Poly(ethylene terephthalate) (PET) recycling processes have been a significant area of research, focusing on converting post-consumer soft-drink bottles back into valuable monomers like terephthalic acid, which can then be polymerized again. Research efforts have explored various chemical recycling techniques, including hydrolysis (both alkaline and acidic) and glycolysis, to recover pure monomers. These techniques aim to not only address the environmental issues related to PET waste but also conserve raw materials and energy. The effectiveness of these processes in yielding high-quality monomers suitable for repolymerization showcases the potential of chemical recycling as a sustainable approach to managing PET waste (Karayannidis & Achilias, 2007).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties and how it is handled. Unfortunately, the specific safety and hazards information for “(1R,2R)-1,2-Cyclohexanedimethanol” is not available in the search results .

Future Directions

The future directions in the research and application of “(1R,2R)-1,2-Cyclohexanedimethanol” are not explicitly mentioned in the search results .

properties

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODWINGEHBYRT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285244
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1,2-Cyclohexanedimethanol

CAS RN

25712-33-8, 65376-05-8
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25712-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclohexanedimethanol, (1R,2R)-rel
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Record name (1R,2R)-1,2-Cyclohexanedimethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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